(R)-3-Aminopentanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-3-Aminopentanoic acid can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of 3-aminopent-2-enoic acid using a chiral catalyst. This method ensures the production of the desired enantiomer with high enantiomeric purity. Another method involves the enzymatic resolution of racemic 3-aminopentanoic acid using specific enzymes that selectively react with one enantiomer, leaving the other untouched.
Industrial Production Methods: In industrial settings, the production of ®-3-aminopentanoic acid often involves the use of biocatalysts to achieve high selectivity and yield. The use of genetically engineered microorganisms that express specific enzymes can facilitate the efficient conversion of precursor compounds into ®-3-aminopentanoic acid.
Chemical Reactions Analysis
Types of Reactions: ®-3-Aminopentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Acyl chlorides or anhydrides are often used in the presence of a base to facilitate the formation of amides.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
®-3-Aminopentanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a substrate for studying enzyme specificity and activity.
Medicine: It has potential therapeutic applications due to its role as a precursor in the synthesis of bioactive compounds.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-aminopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the carboxyl group can participate in ionic interactions, further modulating the compound’s effects. These interactions can lead to changes in metabolic pathways or signal transduction processes, depending on the specific context in which the compound is used.
Comparison with Similar Compounds
(S)-3-Aminopentanoic acid: The enantiomer of ®-3-aminopentanoic acid, differing in its three-dimensional arrangement.
4-Aminobutyric acid (GABA): A structurally similar compound with a different carbon chain length.
2-Aminobutyric acid: Another amino acid with a similar structure but different properties.
Uniqueness: ®-3-Aminopentanoic acid is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other similar compounds. Its specific interactions with enzymes and receptors make it valuable in research and potential therapeutic applications.
Properties
IUPAC Name |
(3R)-3-aminopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-2-4(6)3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRURJKLPJVRQY-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563413 | |
Record name | (3R)-3-Aminopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131347-76-7 | |
Record name | (3R)-3-Aminopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 131347-76-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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